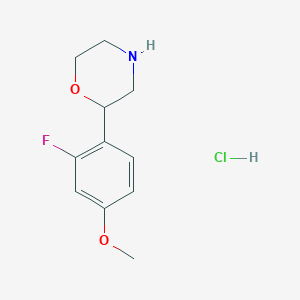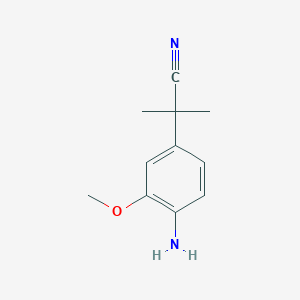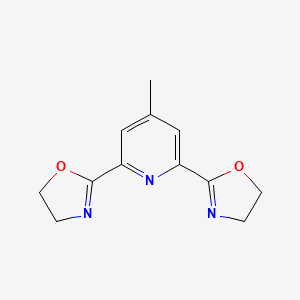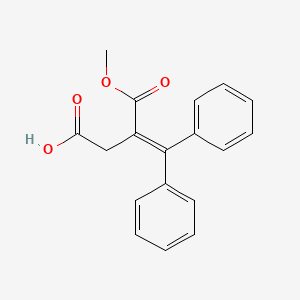
3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid is an organic compound characterized by the presence of a methoxycarbonyl group and two phenyl groups attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid typically involves the use of boronic esters as intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of boronic esters, which are used in this coupling reaction, involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient and practical protocols for selective functionalization of carbohydrates based on boronic esters as temporary blocking groups is a key aspect of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boronic esters under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycarbonylphenylboronic acid: A compound with a similar methoxycarbonyl group but different structural features.
Methoxycarbonyl etomidate: An etomidate analog with a methoxycarbonyl group, used in anesthesiology.
Uniqueness
3-(Methoxycarbonyl)-4,4-diphenylbut-3-enoicacid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a methoxycarbonyl group and two phenyl groups attached to a butenoic acid backbone sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-4,4-diphenylbut-3-enoic acid |
InChI |
InChI=1S/C18H16O4/c1-22-18(21)15(12-16(19)20)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,19,20) |
Clave InChI |
DJQWQMZLUOHZAC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
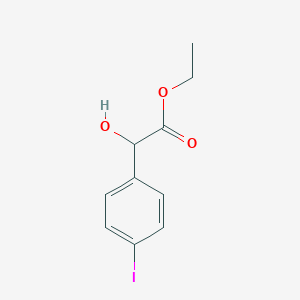
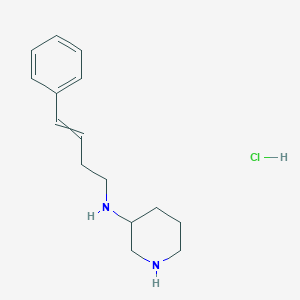
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
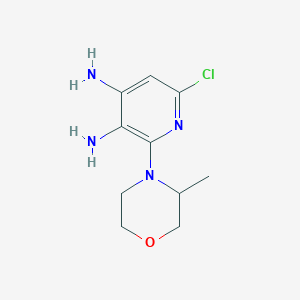
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
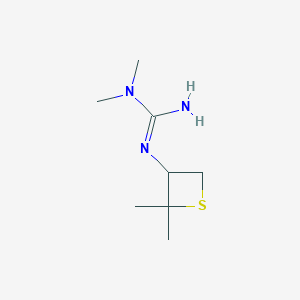
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)

